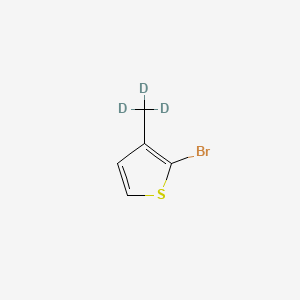

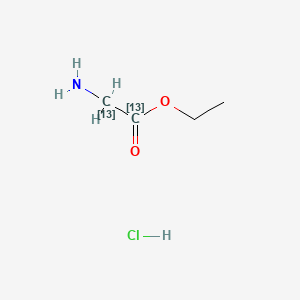

2-Bromo-3-methylthiophene-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

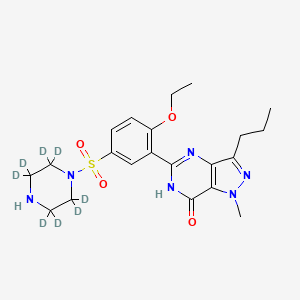

“2-Bromo-3-methylthiophene” is a chemical compound with the molecular formula C5H5BrS . It is used as a pharmaceutical intermediate . It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It is also used in the synthesis of oral α7 nicotinic receptor agonists .

Synthesis Analysis

The synthesis of 2-Bromo-3-methylthiophene is achieved by bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide . The synthesis of siloxane bearing monomer started with radical bromination of 2-bromo-3-methylthiophene .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylthiophene consists of a five-membered ring made up of one sulfur as a heteroatom . The compound exhibits unique electronic, optical, and redox properties owing to its small HOMO-LUMO gap and high polarizability of a sulfur atom .

Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In the first reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-methylthiophene include a density of 1.6±0.1 g/cm3, boiling point of 177.3±20.0 °C at 760 mmHg, vapour pressure of 1.4±0.3 mmHg at 25°C, and flash point of 68.3±0.0 °C .

Scientific Research Applications

Polymer Synthesis

2-Bromo-3-methylthiophene: has been utilized in the synthesis of conducting polymers, such as poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene), which have applications in organic electronics and optoelectronics .

Lachrymatory Agent Synthesis

This compound is also a precursor in the preparation of lachrymatory agents (tear gases) due to its bromomethyl group which is reactive and can be used to synthesize more complex molecules .

Safety and Hazards

Mechanism of Action

Target of Action

2-Bromo-3-methylthiophene-d3 is a pharmaceutical intermediate . It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives, which act as inhibitors of various viruses, including human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It is also used in the synthesis of oral α7 nicotinic receptor agonists . Therefore, the primary targets of this compound are these viruses and the α7 nicotinic receptor.

Mode of Action

It is known that the compound is used to prepare derivatives that inhibit various viruses . These inhibitors likely prevent the replication of the viruses, thereby reducing their spread. In the case of the α7 nicotinic receptor, the compound’s derivatives may act as agonists, activating the receptor and triggering a response.

Biochemical Pathways

Given its use in the preparation of viral inhibitors and α7 nicotinic receptor agonists, it can be inferred that the compound plays a role in the biochemical pathways related to viral replication and neurotransmission .

Pharmacokinetics

As a pharmaceutical intermediate, it is likely that these properties would be significantly influenced by the specific chemical modifications made during the preparation of the final therapeutic compounds .

Result of Action

The therapeutic compounds prepared from it are expected to inhibit the replication of various viruses and activate the α7 nicotinic receptor . This could lead to a reduction in viral infections and potential effects on neurological processes, respectively.

Action Environment

Factors such as temperature, ph, and the presence of other chemicals could potentially affect its stability and reactivity .

properties

IUPAC Name |

2-bromo-3-(trideuteriomethyl)thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c1-4-2-3-7-5(4)6/h2-3H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJBWYBULYUKMR-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(SC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)